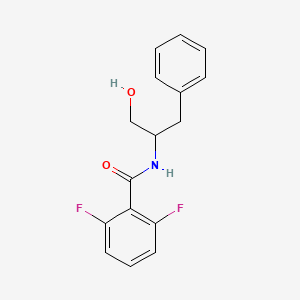
2,6-二氟-N-(1-羟基-3-苯基丙烷-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a hydroxy group attached to a phenylpropane moiety, and an amide linkage
科学研究应用
2,6-Difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of advanced materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the condensation of 2,6-difluorobenzoic acid with 1-hydroxy-3-phenylpropan-2-amine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-Difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2,6-difluoro-N-(1-oxo-3-phenylpropan-2-yl)benzamide.
Reduction: Formation of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
作用机制
The mechanism of action of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the hydroxy group can form hydrogen bonds with amino acid residues in the target protein, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide.
N-(1-hydroxy-3-phenylpropan-2-yl)benzamide: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: Another fluorinated benzamide with distinct applications.
Uniqueness
The presence of two fluorine atoms at specific positions on the benzene ring of 2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide imparts unique chemical and biological properties. These fluorine atoms enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2,6-difluoro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c17-13-7-4-8-14(18)15(13)16(21)19-12(10-20)9-11-5-2-1-3-6-11/h1-8,12,20H,9-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPANNAQUCTBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

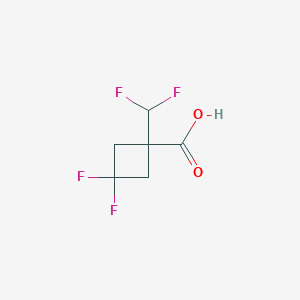
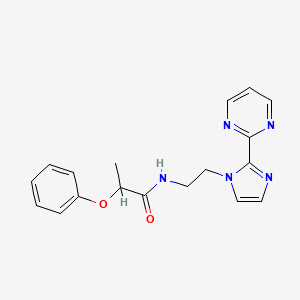
![1-[2-(4-Methylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine](/img/structure/B2377970.png)

![3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2377973.png)
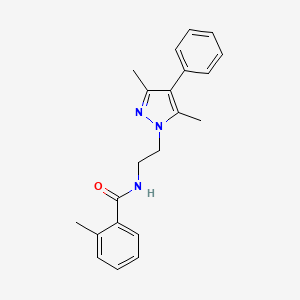
![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)
![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)
![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)
![1-[2-(2-Imidazol-1-ylethoxy)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2377980.png)
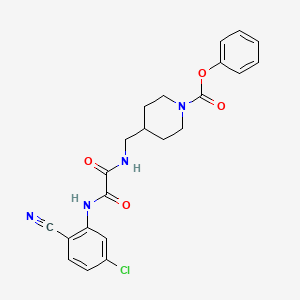
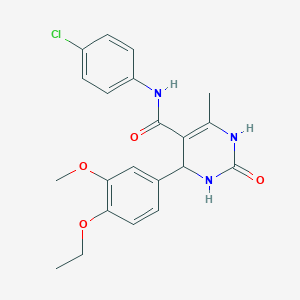
![1-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2377984.png)
